{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
Description
The compound {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride (CAS: 915923-85-2, 1185709-34-5) is a thiazole derivative characterized by a 1,3-thiazole core substituted at position 2 with a 3-methoxyphenyl group and at position 5 with an aminomethyl group, which is protonated as a dihydrochloride salt. Its molecular formula is C₁₁H₁₃Cl₂N₂OS, with a molecular weight of 307.21 g/mol. This compound is synthesized via multi-step procedures involving condensation reactions and subsequent O-demethylation steps (Scheme 1 in ). It is commercially available with ≥95% purity (Industrial Grade) and is utilized in medicinal chemistry research, particularly as a building block for drug discovery.
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.2ClH/c1-14-9-4-2-3-8(5-9)11-13-7-10(6-12)15-11;;/h2-5,7H,6,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMCULRISPXGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(S2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl group and the amine functionality. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, the compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A notable study demonstrated that compounds similar to {2-(3-Methoxyphenyl)-1,3-thiazol-5-yl}methylamine exhibited IC50 values in the micromolar range against breast and lung cancer cells .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activity. Research indicates that {2-(3-Methoxyphenyl)-1,3-thiazol-5-yl}methylamine dihydrochloride has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests have shown a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging research suggests that this compound may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Animal models have shown that thiazole derivatives can reduce oxidative stress and inflammation in neuronal cells .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit certain enzymes associated with various diseases. For example, it has been tested as a potential inhibitor of acetylcholinesterase (AChE), with preliminary results indicating competitive inhibition, which could lead to applications in treating Alzheimer's disease .
Synthesis of Novel Polymers
In material science, {2-(3-Methoxyphenyl)-1,3-thiazol-5-yl}methylamine dihydrochloride has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composites .
Data Table of Applications
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2020) evaluated the anticancer efficacy of thiazole derivatives, including {2-(3-Methoxyphenyl)-1,3-thiazol-5-yl}methylamine dihydrochloride. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells when treated with the compound at concentrations ranging from 10 µM to 50 µM over 48 hours.
Case Study 2: Antimicrobial Activity Assessment
In a study published by Lee et al. (2021), the antimicrobial activity of this compound was assessed against various bacterial strains. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous structures:
Structural and Functional Group Variations
Substituents on the Thiazole Core
- Target Compound: Position 2: 3-Methoxyphenyl (electron-donating group). Position 5: Aminomethyl group (dihydrochloride salt).
- {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine (CAS: 1082119-61-6): Position 2: 2-Chlorophenyl (electron-withdrawing group). Position 4: Methyl group.
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride (CAS: 1279219-48-5):
Heterocycle Modifications
{[1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride (CAS: 1049764-99-9):
[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride :
Physicochemical Properties
Biological Activity
The compound {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride , with the CAS number 1185709-34-5, is a thiazole derivative that has garnered interest for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄Cl₂N₂OS
- Molecular Weight : 293.21 g/mol
- IUPAC Name : [2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methanamine; dihydrochloride
- Purity : Typically ≥95% .
Thiazole derivatives often interact with various biological targets, influencing cellular pathways that regulate proliferation and apoptosis. The compound under investigation may function as a modulator of AMPA receptors, which are critical in synaptic transmission and plasticity in the central nervous system. Research indicates that thiazole derivatives can act as negative allosteric modulators of these receptors, potentially leading to reduced excitatory neurotransmission .
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines. For instance, one study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The viability rates in treated cells dropped considerably compared to controls, indicating a strong potential for anticancer activity .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Viability (%) |
|---|---|---|---|
| MMH-5 | A549 | <10 | <6.79 |
| MMH-5 | HeLa | <20 | 17.52 |
| This compound | MCF7 | TBD | TBD |
Note : IC50 values represent the concentration required to inhibit cell viability by 50% .
Case Studies
- Anticancer Activity : In a study examining the effects of thiazole derivatives on human glioblastoma cells, compounds with structural similarities to this compound were shown to induce apoptosis significantly more than standard treatments like doxorubicin. The mechanism behind this was attributed to the induction of multipolar mitotic spindles in cancer cells due to centrosome amplification .
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of thiazole derivatives through their modulation of AMPA receptors. This suggests that this compound could be explored for treating neurodegenerative diseases by mitigating excitotoxicity .
Q & A
Q. What are the established synthetic pathways for {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride, and what reagents are critical for its formation?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-methoxybenzaldehyde derivatives with thiourea or thioamide precursors. Key steps include:
- Cyclization : Reacting 2-aminothiazole intermediates with chloroacetic acid or chloroacetyl chloride in the presence of triethylamine to form the thiazole core .
- Functionalization : Introducing the 3-methoxyphenyl group via nucleophilic substitution or condensation under reflux with acetic acid .
- Amine protection/deprotection : Using hydrochloric acid to form the dihydrochloride salt, followed by recrystallization from methanol/water mixtures to purify .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the thiazole ring structure, methoxyphenyl substituents, and amine proton environment. Discrepancies in peak splitting may indicate stereochemical impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and detects halogenated byproducts .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and Cl percentages to confirm salt stoichiometry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods during synthesis due to volatile reagents like chloroacetyl chloride .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via halogenated solvent protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields when varying cyclocondensation conditions (e.g., solvent, catalyst)?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically test solvents (e.g., dioxane vs. DMF) and catalysts (e.g., piperidine vs. triethylamine) to identify optimal conditions. For example, DMF improves solubility of aromatic intermediates but may increase side reactions .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to pinpoint side reactions (e.g., over-oxidation of thiol groups) .
Q. What strategies are effective for enhancing the compound’s stability in aqueous solutions during pharmacological assays?
- Methodological Answer :
- pH Adjustment : Maintain solutions at pH 4–5 to prevent amine deprotonation and salt dissociation. Use buffered saline (PBS) with 0.1% ascorbic acid to inhibit oxidation .
- Lyophilization : Freeze-dry the compound and reconstitute in deuterated solvents for long-term storage .
Q. How can computational modeling guide the design of derivatives with improved binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions between the thiazole ring and protein active sites. Focus on substituent effects (e.g., methoxy vs. fluoro groups) .
- QSAR Analysis : Correlate electronic parameters (Hammett constants) of aryl substituents with bioactivity data to prioritize synthetic targets .
Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?
- Methodological Answer :
- Degradation Pathways : Conduct photolysis experiments under UV light to identify breakdown products (e.g., demethylation of the methoxy group) .
- Ecotoxicology : Use Daphnia magna or algal bioassays to determine LC values and assess aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
